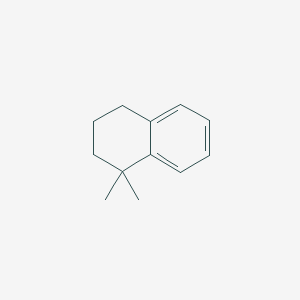

1,1-二甲基四氢萘

概述

描述

1,1-Dimethyltetralin is a chemical compound that has been studied for its potential analgesic and central nervous system (CNS) suppressant activities. It is part of a series of compounds that have been synthesized as potential analgesic agents, with some derivatives showing significant activity compared to codeine .

Synthesis Analysis

The synthesis of 1,1-Dimethyltetralin derivatives has been explored in various studies. For instance, a series of 3-amino-1,1-dimethyltetralins and related compounds were synthesized to evaluate their analgesic potential . Another study reported the formation of 1,1-dimethyl-7-isopropyltetralin through a novel rearrangement-dehydrogenation of longifolene, which yielded products with a weak musk odor .

Molecular Structure Analysis

The molecular structure of compounds related to 1,1-Dimethyltetralin has been characterized using various spectroscopic techniques. For example, the molecular structure of dimethyltin dichloride, a related compound, was determined by electron diffraction, revealing bond distances and angles consistent with a tetrahedral geometry . The crystal structure of a dimethyltin complex was also reported, showing a distorted square-pyramid configuration .

Chemical Reactions Analysis

Dimethyltin(IV) compounds, which share structural similarities with 1,1-Dimethyltetralin, have been used as catalysts in chemical reactions. One study described the use of a dimethyltin(IV) coordination polymer as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones under solvent-free conditions . Another study synthesized a dimethyltin(IV) complex that formed a macrocycle, which was characterized by intermolecular CS⋯O non-bonded weak interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Dimethyltetralin derivatives have been inferred from related compounds. For instance, the synthesis and properties of dimethyltricyclo and dimethyltetracyclo octane derivatives were investigated, revealing interactions between the orbitals on the oxygen atoms and the σ frame of the compounds . The molecular structure of dimethyltin dichloride provided insights into the bond lengths and angles, which are important for understanding the physical properties of these compounds .

科学研究应用

合成和药用活性

1,1-二甲基四氢萘已被合成并评估其潜在的药用活性。例如,卡特和罗宾逊(1972年)研究了其类似物的镇痛和中枢神经抑制活性(Carter & Robinson, 1972)。此外,Matos Ff等人(1986年)研究了3-氨基-2,2-二甲基四氢萘类似物的阿片受体效应,突显了其在阿片药理学中的潜力(Matos Ff, Lippman Da, & Malone Mh, 1986)。

化学合成和催化

这种化合物在化学合成中备受关注。例如,Tyagi等人(2009年)专注于使用纳米晶硫酸锆催化剂的无溶剂合成7-异丙基-1,1-二甲基四氢萘,凸显了其在合成化学中的重要性(Tyagi, Mishra, & Jasra, 2009)。

有机地球化学应用

在有机地球化学中,Menor‐Salván等人(2016年)在白垩纪琥珀中鉴定了1,6-二甲基-5-烷基四氢萘,暗示了该化合物在理解古代有机材料中的相关性(Menor‐Salván, Simoneit, Ruiz‐Bermejo, & Alonso, 2016)。

催化应用

1,1-二甲基四氢萘还在催化中找到了用途。例如,Martins等人(2016年)描述了磺化席夫碱二甲基锡(IV)配位聚合物在催化中的应用(Martins, Hazra, Silva, & Pombeiro, 2016)。

安全和危害

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPNDAVRBMCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173598 | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyltetralin | |

CAS RN |

1985-59-7 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

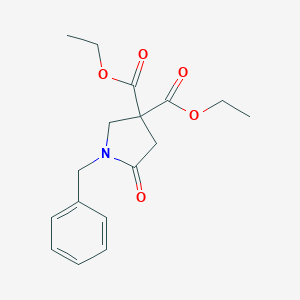

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

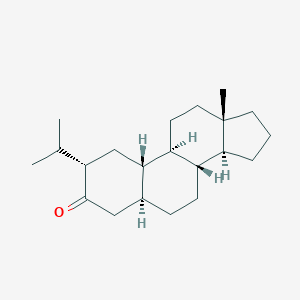

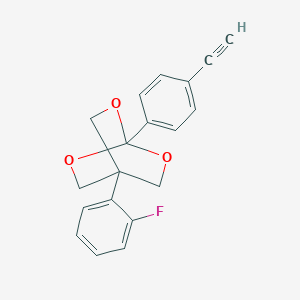

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,1-Dimethyltetralin derivatives in chemical synthesis?

A1: 1,1-Dimethyltetralin derivatives serve as crucial building blocks in synthesizing various compounds, notably those with musk-like odors. For instance, 1,1-dimethyl-7-isobutyryltetralin stands out as a significant musk odorant. []

Q2: Can you elaborate on the synthesis of 1,1-dimethyl-7-isobutyryltetralin and its relevance to other terpenoids?

A2: The synthesis of 1,1-dimethyl-7-isobutyryltetralin starts with readily available methyl 4-phenylbutanoate and involves a series of reactions including acylation, reduction, Grignard reaction, reoxidation, and cyclodehydration. [] Interestingly, 7-tert-butyl-1,1-dimethyltetralin, derived from 1,1-dimethyl-7-isobutyryltetralin, is also a rearrangement product of the terpenoid 10-methylenelongibornane. []

Q3: How is 7-isopropyl-1,1-dimethyltetralin synthesized from longifolene, and what role do catalysts play in this process?

A3: 7-isopropyl-1,1-dimethyltetralin can be synthesized through the catalytic rearrangement of longifolene. Research highlights the effectiveness of nano-crystalline sulfated zirconia catalysts in this solvent-free synthesis. [] Additionally, SO42-/TiO2-ZrO2 composite oxides, synthesized via the sol-gel method, exhibit excellent catalytic properties for this transformation. The catalyst composition, particularly the Zr/Zr+Ti molar ratio, significantly influences the selectivity and yield of 7-isopropyl-1,1-dimethyltetralin. []

Q4: Beyond aromatization, are there other notable applications of 1,1-Dimethyltetralin derivatives in medicinal chemistry?

A4: Yes, research explored 2-amino-1,1-dimethyltetralin hydrochlorides, specifically 2-amino, 2-methylamino, and 2-dimethylamino derivatives, for their potential analgesic and CNS-suppressant activities. [] While the analgesic activity of these specific compounds was not reported in the referenced study, the research highlights the interest in exploring 1,1-Dimethyltetralin derivatives for their pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)